Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate

Description

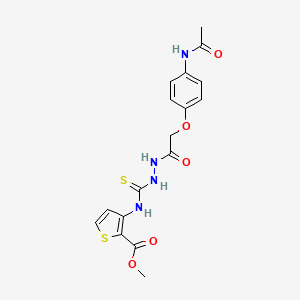

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a complex substituent chain. The core structure includes:

- Thiophene ring substituted at the 2-position with a methyl ester group.

- Thioxomethyl (NCS) and amino (NH) linkages connecting to a phenoxyacetyl moiety.

- 4-Acetylamino phenyl group as the terminal substituent.

Properties

IUPAC Name |

methyl 3-[[[2-(4-acetamidophenoxy)acetyl]amino]carbamothioylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S2/c1-10(22)18-11-3-5-12(6-4-11)26-9-14(23)20-21-17(27)19-13-7-8-28-15(13)16(24)25-2/h3-8H,9H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUMBHOXPJNFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Formation of the acetylamino phenoxy intermediate: This involves the reaction of 4-acetylaminophenol with an appropriate acylating agent.

Coupling with thiophene-2-carboxylate: The intermediate is then coupled with thiophene-2-carboxylate under specific conditions to form the final product.

Chemical Reactions Analysis

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and phenoxy positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s acetylamino and phenoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The thiophene moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 3-{[4-(Acetylamino)phenyl]amino}-1-benzothiophene-2-carboxylate (3o)

- Core Structure : Benzothiophene-2-carboxylate (fused benzene-thiophene ring) vs. thiophene-2-carboxylate.

- Substituents: Similar acetylamino phenyl group linked via an amino group. Lacks the thioxomethyl and phenoxyacetyl extensions.

- Key Differences :

- Benzothiophene’s fused aromatic system enhances π-π stacking but reduces solubility compared to thiophene.

- Simpler substituent chain in 3o may limit binding specificity in biological systems.

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Core Structure: Thiophene-2-carboxylate with bromo, cyano, and sulfanyl-ester substituents.

- Key Functional Groups: Bromo and cyano groups enhance electrophilicity. Sulfanyl-ester provides steric bulk.

- Sulfanyl-ester in the analog may confer higher metabolic stability compared to the target’s acetylated phenoxy chain.

Methyl 3-amino-4-methylthiophene-2-carboxylate

- Core Structure: Simpler thiophene-2-carboxylate with methyl and amino groups.

- Key Differences: Lacks the extended phenoxyacetyl-thioxomethyl chain. Methyl group increases lipophilicity but reduces polar interactions.

Furophanate (Methyl [[[2-[(furanylmethylene)amino]phenyl]amino]thioxomethyl]carbamate)

- Core Structure : Thioallophanate (NCSNHCO) linked to a furan-phenyl system.

- Comparison: Shared thioxomethyl group but distinct aromatic systems (furan vs. thiophene).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₁N₅O₅S₂ | 475.53 g/mol | Thiophene-2-carboxylate, Thioxomethyl, Acetylamino-phenoxy | Medicinal chemistry scaffold |

| Methyl 3-{[4-(Acetylamino)phenyl]amino}-1-benzothiophene-2-carboxylate (3o) | C₁₈H₁₅N₃O₃S | 353.39 g/mol | Benzothiophene-2-carboxylate, Acetylamino | Enzyme inhibition studies |

| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | C₁₁H₁₁BrN₂O₄S₂ | 403.31 g/mol | Bromo, Cyano, Sulfanyl-ester | Synthetic intermediate |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | C₇H₉NO₂S | 171.22 g/mol | Amino, Methyl | Pharmaceutical intermediate |

| Furophanate | C₁₄H₁₃N₃O₃S | 303.34 g/mol | Thioallophanate, Furan | Herbicide |

Biological Activity

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate, also known by its CAS number 1022891-22-0, is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 422.48 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups, including acetylamino and thioxomethyl moieties, which contribute to its biological activity. The presence of a thiophene ring enhances its interaction with biological targets.

Pharmacological Properties

- Antimicrobial Activity : Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function.

- Anticancer Potential : Thiophene derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways or modulation of cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit proteases or kinases that are critical for cancer progression or bacterial virulence.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Interaction with DNA/RNA : Compounds with similar structures have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways such as MAPK or PI3K/Akt, which are pivotal in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related thiophene compounds:

- Study A : In vitro assays demonstrated that a structurally similar thiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

- Study B : A screening assay for antimicrobial activity revealed that derivatives containing acetylamino groups showed enhanced efficacy against Gram-positive bacteria compared to controls.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.48 g/mol |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

| Enzyme Inhibition Potential | Yes |

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves sequential reactions such as amide coupling, thioacetylation, and esterification. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation to enhance solubility and reaction efficiency .

- Catalysts : Employ coupling agents like EDCI/HOBt for activating carboxyl groups during amide formation .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (30%→70%) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures improves purity .

- Monitoring : Track reaction progress using TLC (silica gel, UV detection) and optimize reaction times to minimize side products .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify functional groups (e.g., acetyl, thiophene rings) and confirm regiochemistry. For example, the thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate key moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 467.08) and detects impurities .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particles .

- Ventilation : Perform reactions in fume hoods to mitigate exposure to toxic fumes (e.g., sulfur-containing byproducts) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent hydrolysis of the ester group .

Advanced: How can researchers design assays to evaluate the compound’s antibacterial activity and resolve contradictory data?

Methodological Answer:

- Assay Design : Use microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Data Resolution : If MIC results conflict, validate via time-kill kinetics or checkerboard assays to assess synergism/antagonism. Cross-validate using LC-MS to rule out compound degradation during testing .

Advanced: What computational and experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol .

- Enzyme Inhibition Assays : Measure IC50 against purified enzymes (e.g., β-lactamase) via spectrophotometric methods. Correlate inhibition with MIC data to identify primary targets .

- Resistance Studies : Serial passage experiments under sub-MIC conditions detect emergent resistance, followed by whole-genome sequencing of resistant strains .

Advanced: How can contradictory NMR and IR data be resolved during structural characterization?

Methodological Answer:

- Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to eliminate aggregation artifacts. Re-run NMR at higher concentrations (10–20 mg/mL) .

- Supplementary Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For IR discrepancies, compare with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

- Purity Check : Perform elemental analysis (C, H, N, S) to confirm stoichiometry and rule out impurities .

Future Directions: What are underexplored applications of this compound in medicinal chemistry?

Methodological Answer:

- Anticancer Potential : Screen against NCI-60 cancer cell lines. Prioritize cell cycle arrest (flow cytometry) and apoptosis assays (Annexin V/PI staining) .

- Neuropharmacology : Investigate adenosine receptor modulation via radioligand binding assays (e.g., A receptors in rat striatal membranes) .

- Prodrug Development : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance bioavailability and test in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.